molecular formula C6H3BrN2OS B1509816 6-Bromothiazolo[5,4-b]pyridin-2(1H)-one CAS No. 199538-83-5

6-Bromothiazolo[5,4-b]pyridin-2(1H)-one

Cat. No.: B1509816
CAS No.: 199538-83-5
M. Wt: 231.07 g/mol
InChI Key: AREYEENXOSVVDY-UHFFFAOYSA-N
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Description

6-Bromothiazolo[5,4-b]pyridin-2(1H)-one ( 199538-83-5) is a brominated heterocyclic compound with the molecular formula C 6 H 3 BrN 2 OS and a molecular weight of 231.07 g/mol . This compound serves as a crucial chemical intermediate and scaffold in medicinal chemistry, particularly in the development of novel antibacterial agents . Its primary research value lies in its role as a precursor for next-generation benzamide-based FtsZ inhibitors, a promising class of antibiotics targeting methicillin-resistant Staphylococcus aureus (MRSA) . FtsZ is an essential bacterial cell division protein, and inhibitors like those derived from this scaffold disrupt Z-ring formation, leading to impaired cell division and bacterial cell death . Research demonstrates that advanced inhibitors built on this core structure exhibit potent activity against a broad spectrum of clinical isolates, including MRSA, vancomycin-intermediate (VISA), vancomycin-resistant (VRSA), and linezolid-resistant (LRSA) S. aureus strains, with mode MIC values as low as 0.25 µg/mL . The bromine atom at the 6-position allows for further functionalization via cross-coupling reactions, enabling extensive structure-activity relationship studies . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be handled by qualified professionals and stored sealed in a dry, room-temperature environment .

Properties

IUPAC Name

6-bromo-1H-[1,3]thiazolo[5,4-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2OS/c7-3-1-4-5(8-2-3)11-6(10)9-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREYEENXOSVVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=O)S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737606
Record name 6-Bromo[1,3]thiazolo[5,4-b]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199538-83-5
Record name 6-Bromo[1,3]thiazolo[5,4-b]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Bromothiazolo[5,4-b]pyridin-2(1H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its interaction with various biological targets, particularly its role as a phosphoinositide 3-kinase (PI3K) inhibitor and other relevant pharmacological properties.

Chemical Structure and Properties

This compound features a thiazole ring fused with a pyridine moiety, which contributes to its diverse biological activities. The presence of bromine enhances its reactivity and potential interactions with biological targets.

PI3K Inhibition

Recent studies have highlighted the compound's significant inhibitory activity against phosphoinositide 3-kinase (PI3K), a crucial enzyme involved in cellular signaling pathways that regulate cell growth, proliferation, and survival. The IC50 value for some derivatives of thiazolo[5,4-b]pyridine has been reported as low as 3.6 nM, indicating potent inhibitory effects on PI3Kα and other isoforms such as PI3Kγ and PI3Kδ . This inhibition can disrupt cancer cell signaling pathways, making it a candidate for anticancer drug development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific substitutions on the thiazolo[5,4-b]pyridine scaffold significantly influence its biological activity. For instance, the introduction of sulfonamide groups has been shown to enhance PI3K inhibitory potency. A representative compound with a methoxypyridine and morpholinyl substitution exhibited strong activity against PI3Kα .

Other Biological Activities

Beyond PI3K inhibition, this compound derivatives have demonstrated various biological activities:

  • Antitumor Activity : Some derivatives have shown promising results in inhibiting the proliferation of cancer cell lines such as colon carcinoma and glioblastoma. For example, compounds with bromo substitutions displayed enhanced antiproliferative effects at sub-micromolar concentrations (IC50 values ranging from 0.4 to 3.2 μM) .
  • Antibacterial Properties : Certain derivatives also exhibit antibacterial activity against strains like E. coli, although this is generally less pronounced compared to their anticancer effects .

Case Studies

  • In Vitro Antiproliferative Activity : A study evaluated several thiazolo[5,4-b]pyridine derivatives against various human cancer cell lines (LN-229 for glioblastoma and HCT-116 for colorectal carcinoma). Compounds demonstrated selective cytotoxicity with IC50 values indicating significant potential for therapeutic application in oncology .
  • Enzymatic Assays : Detailed enzymatic assays confirmed the inhibition of PI3K by specific thiazolo derivatives. The binding interactions were further elucidated through molecular docking studies, revealing key hydrogen bonds between the compound and the kinase domain of PI3K .

Data Summary

Activity IC50 Value (nM) Target Notes
PI3Kα Inhibition3.6Phosphoinositide 3-KinasePotent inhibitor; structure-dependent
Antitumor (Colon Carcinoma)0.4 - 0.7Various Cancer Cell LinesEnhanced activity with bromo substitutions
AntibacterialMIC 32 μME. coliModerate activity; less prominent than anticancer effects

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolo[5,4-b]pyridine derivatives, including 6-Bromothiazolo[5,4-b]pyridin-2(1H)-one, as potent inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival.

  • Case Study: PI3K Inhibition
    • A series of novel derivatives were synthesized and tested for their inhibitory activity against various isoforms of PI3K. One compound demonstrated an IC50 value of 3.4 nM against PI3Kα, indicating its strong potential as an anticancer agent .
    • Table 1: Inhibitory Potency of Thiazolo[5,4-b]pyridine Derivatives
    Compound IDTarget IsoformIC50 (nM)
    Compound API3Kα3.4
    Compound BPI3Kγ1.8
    Compound CPI3Kδ2.5

This data suggests that modifications on the thiazolo[5,4-b]pyridine scaffold can lead to significant enhancements in anticancer activity.

Antibacterial Properties

This compound has also been explored for its antibacterial properties. Research indicates that compounds within this class can exhibit effective antimicrobial activity against various bacterial strains.

  • Case Study: Antibacterial Activity
    • A patent describes the antibacterial efficacy of thiazolo[5,4-b]pyridine derivatives, where specific compounds showed promising results against Gram-positive and Gram-negative bacteria .

GPR119 Agonists for Metabolic Disorders

Another promising application of thiazolo[5,4-b]pyridine derivatives is their role as GPR119 agonists. GPR119 is a receptor implicated in glucose metabolism and insulin secretion.

  • Case Study: Metabolic Disorders
    • Compounds derived from thiazolo[5,4-b]pyridine have been identified as potential therapeutic agents for treating metabolic disorders such as type 2 diabetes by enhancing insulin secretion .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between these compounds and their biological targets.

  • Insights from Docking Studies
    • The binding affinities and interaction patterns with key residues in target proteins have been analyzed to predict the efficacy of these compounds as inhibitors .

Comparison with Similar Compounds

Structural and Electronic Features

The following table highlights structural differences and similarities between 6-bromothiazolo[5,4-b]pyridin-2(1H)-one and related heterocycles:

Compound Name Core Structure Substituents Key Features References
This compound Thiazolo[5,4-b]pyridin-2(1H)-one Br at C6 Sulfur atom in thiazole enhances lipophilicity; bromine aids in cross-coupling reactions.
5-Bromo-6-methyl-4-phenylpyridin-2(1H)-one Pyridin-2(1H)-one Br at C5, Me at C6, Ph at C4 Lacks fused thiazole; bromine and phenyl groups modulate steric bulk.
6-Bromooxazolo[4,5-b]pyridin-2(3H)-one Oxazolo[4,5-b]pyridin-2(3H)-one Br at C6, N-substituents Oxygen in oxazole reduces lipophilicity; used in palladium-catalyzed couplings.
6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one Imidazo[4,5-b]pyridin-2(3H)-one Br at C6, N-substituents Nitrogen-rich imidazole enhances hydrogen bonding; used in anticancer agents.
5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one Pyrrolo[2,3-b]pyridin-2-one Br at C5 Five-membered pyrrole ring increases π-electron density.

Key Observations :

  • Heteroatom Influence : Thiazole (S) and oxazole (O) analogs differ in electronic properties, affecting solubility and reactivity. Sulfur in thiazolo derivatives improves metabolic stability compared to oxazolo counterparts .
  • Bromine Positioning: Bromine at C6 (thiazolo/imidazo) vs. C5 (pyridinone/pyrrolo) alters steric hindrance and regioselectivity in cross-coupling reactions .
  • Biological Relevance : Imidazo and thiazolo hybrids exhibit anticancer activity due to enhanced interactions with target proteins , while pyridin-2(1H)-ones are explored for antiviral and anti-allodynic effects .

Activity Trends :

  • Thiazolo vs. Imidazo : Thiazolo derivatives may offer better blood-brain barrier penetration due to sulfur’s lipophilicity, whereas imidazo analogs excel in DNA-binding applications .
  • Bromine’s Role: Bromine enhances binding affinity in antiviral pyridinones (e.g., HIV-1 inhibitors) by forming halogen bonds with target enzymes .

Preparation Methods

One-Step Synthesis from Chloronitropyridines and Thioamides

A seminal method involves a one-step reaction between appropriately substituted chloronitropyridines and thioamides or thioureas to directly form thiazolo[5,4-b]pyridine derivatives, including brominated variants.

  • Reaction Conditions: The chloronitropyridine is reacted with a thioamide or thiourea under conditions that promote nucleophilic substitution and intramolecular cyclization.
  • Outcome: This method yields various 6-substituted thiazolo[5,4-b]pyridines, including those bearing nitro groups that can be further modified.
  • Advantages: The one-step approach is efficient, reducing the number of purification steps and overall reaction time.

This approach was demonstrated to be effective for synthesizing a broad range of derivatives, though specific details on bromination at the 6-position are less emphasized in this source.

Multi-Step Synthesis Involving Substitution, Reduction, Cyclization, and Bromination

A more detailed and controlled synthesis of 6-Bromothiazolo[5,4-b]pyridin-2(1H)-one involves several steps starting from 2,4-dichloro-3-nitropyridine:

Step Reaction Description Reagents/Conditions Product/Intermediate Yield & Notes
1 Selective substitution of 4-chloro with morpholine Morpholine, triethylamine 4-morpholinyl pyridine derivative Smooth substitution
2 Thiocyanate substitution at 2-position Potassium thiocyanate (KSCN), acetic acid, 80 °C 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine Efficient formation
3 Nitro group reduction and intramolecular cyclization Iron powder, acetic acid, 60 °C Amino-thiazolo[5,4-b]pyridine derivative Moderate yield (~55%)
4 Bromination at 6-position Copper bromide, room temperature This compound derivative Effective bromination (~40% yield)
  • Key Notes: The nitro reduction and cyclization occur in one pot, simplifying the process. Bromination is mediated by copper bromide and is selective for the 6-position on the thiazolo ring.
  • Further Functionalization: The brominated product can undergo Suzuki coupling to introduce various aryl groups, expanding structural diversity.

This synthetic route is well-documented and allows for precise control over substitution patterns and yields.

Alternative Oxidative and Cycloaddition Approaches

Although less directly related to this compound, related thiazolo-2-pyridone derivatives have been synthesized using oxidative methods and cycloaddition reactions:

  • Oxidation of 2-pyridones followed by cycloaddition with arynes can yield complex fused heterocycles.
  • Bromination of these intermediates can be achieved under controlled conditions.
  • These methods provide routes to structurally diverse thiazolo-fused pyridones, which may be adapted for brominated analogues.

These approaches highlight the versatility of the thiazolo[5,4-b]pyridine scaffold in synthetic organic chemistry.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Type Yield Range Notes
One-step cyclization Chloronitropyridine + Thioamide/Thiourea Base, heat Nucleophilic substitution + cyclization Moderate to good Efficient, fewer steps
Multi-step substitution/reduction/cyclization/bromination 2,4-Dichloro-3-nitropyridine Morpholine, KSCN, Fe powder, CuBr Substitution, reduction, cyclization, bromination 40-55% per step Controlled, allows further functionalization
Oxidative cycloaddition 2-Pyridones + Arynes NaH, BrCCl3, KF, 18-Crown-6 Oxidation, [4+2] cycloaddition Moderate For complex derivatives, adaptable

Research Findings and Practical Considerations

  • Selectivity: Bromination at the 6-position is efficiently achieved using copper bromide, avoiding over-bromination or substitution at other positions.
  • Yields: Moderate yields are typical for the bromination step (~40%), while earlier steps such as substitution and cyclization can reach up to 55%.
  • Scalability: The multi-step route is amenable to scale-up due to relatively mild conditions and straightforward purification.
  • Functional Group Tolerance: The synthetic routes tolerate various substituents, allowing for the preparation of diverse analogues.
  • Applications: The brominated compound serves as a valuable intermediate for further cross-coupling reactions, facilitating the synthesis of novel derivatives with potential biological activity.

Q & A

Q. What are the recommended synthetic routes for 6-Bromothiazolo[5,4-b]pyridin-2(1H)-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves bromination of a thiazolo[5,4-b]pyridine precursor. A common approach includes:

  • Step 1: Formation of the thiazolo-pyridine core via cyclization of 2-aminopyridine derivatives with thiourea or thioamide reagents under acidic conditions.
  • Step 2: Bromination at the 6-position using reagents like N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) or acetonitrile .
  • Key variables: Temperature (60–80°C), stoichiometry of brominating agents, and reaction time (12–24 hours) significantly impact yield (reported 50–70%) and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How does the bromine substituent in this compound influence its reactivity compared to non-brominated analogs?

The bromine atom enhances electrophilic substitution reactivity and serves as a leaving group in cross-coupling reactions. Comparative studies with chlorine or iodine analogs reveal:

Substituent Reactivity in Suzuki Coupling Leaving Group Ability Electronic Effects
BrModerateHighStrong σ-withdrawing
ClLowLowModerate σ-withdrawing
IHighVery HighWeak σ-withdrawing
Bromine balances reactivity and stability, making it ideal for medicinal chemistry applications .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm regioselective bromination (e.g., absence of peaks for non-brominated positions).
  • Mass Spectrometry (MS): High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 231.07 for C6_6H3_3BrN2_2OS).
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding patterns (e.g., monoclinic P21_1/n space group with a = 5.1144 Å, b = 17.8029 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Discrepancies often arise from variations in:

  • Purity: Use HPLC (>95% purity) and elemental analysis to confirm batch consistency.
  • Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).
  • Structural Confirmation: Re-analyze disputed batches via X-ray diffraction to rule out polymorphic or tautomeric forms .

Q. What methodologies are employed to assess the inhibitory potential of this compound against specific biological targets?

  • Biochemical Assays: Measure IC50_{50} values using fluorescence polarization (FP) or surface plasmon resonance (SPR) for target binding (e.g., eIF4A3 inhibition at IC50_{50} = 0.10–0.75 μM) .
  • Cellular Potency: Utilize luciferase-based reporter assays (e.g., NMD inhibition in cancer cells).
  • Selectivity Profiling: Screen against related enzymes (e.g., eIF4A1, eIF4A2) to confirm isoform specificity .

Q. How can researchers optimize the metabolic stability of this compound derivatives without compromising bioactivity?

  • Strategy 1: Introduce less polar substituents (e.g., trifluoromethyl) to reduce total polar surface area (tPSA) and P-gp efflux (e.g., tPSA reduction from 99.3 Å2^2 to 75.5 Å2^2 improves bioavailability) .
  • Strategy 2: N-methylation of the pyridinone moiety decreases acidity, enhancing solubility and metabolic stability (e.g., compound 1o vs. 1a ) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the enzyme inhibition potency of this compound derivatives?

  • Case Study: Discrepancies in eIF4A3 inhibition (IC50_{50} = 0.10 μM vs. 0.75 μM) may stem from:
    • Assay Variability: Differences in ATP concentrations (10 μM vs. 1 mM).
    • Enzyme Preparation: Use of recombinant vs. native eIF4A3.
    • Solution: Validate results using orthogonal assays (e.g., ITC for binding affinity) and replicate studies with standardized protocols .

Comparative Analysis

Q. How does this compound compare to structurally similar compounds in terms of biological activity?

Compound Key Features Biological Activity
6-Bromo-thiazolo[5,4-b]pyridineBromine at position 6, thiazolo-pyridine coreeIF4A3 inhibition (IC50_{50} ~0.1 μM)
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-oneDifluoromethyl group at N1Enhanced metabolic stability
2-Bromothieno[3,2-c]pyridin-4(5H)-oneThieno-pyridine coreLower solubility, reduced enzyme affinity

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromothiazolo[5,4-b]pyridin-2(1H)-one
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